NSI-189

Descripción general

Descripción

NSI-189 es un compuesto experimental desarrollado por Neuralstem, Inc. para el tratamiento del trastorno depresivo mayor, el deterioro cognitivo y las enfermedades neurodegenerativas . Es un posible antidepresivo que promueve la neurogénesis, particularmente en el hipocampo, que es crucial para la memoria y la regulación emocional .

Métodos De Preparación

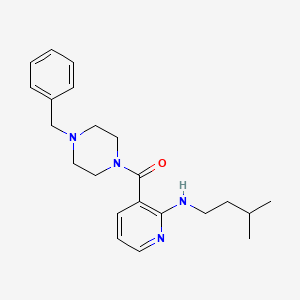

La ruta sintética para NSI-189 implica la reacción de (4-bencilpiperazin-1-il)-[2-(3-metilbutilamino)piridin-3-il]metanona con varios reactivos en condiciones específicas . Los métodos de producción industrial para this compound no están ampliamente documentados, pero generalmente implica procesos de síntesis orgánica de varios pasos que garantizan la pureza y eficacia del compuesto .

Análisis De Reacciones Químicas

NSI-189 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto con otro átomo o grupo de átomos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Major Depressive Disorder

NSI-189 has been extensively studied for its effects on major depressive disorder. A Phase 2 clinical trial demonstrated that this compound significantly reduced depressive symptoms compared to placebo, with improvements noted on various scales including the Montgomery-Asberg Depression Rating Scale (MADRS) and the Symptoms Of Depression Questionnaire (SDQ) .

Table 1: Summary of Clinical Trials for this compound in Major Depressive Disorder

Cognitive Dysfunction from Radiation Exposure

Research indicates that this compound may mitigate cognitive deficits induced by radiation therapy. In a study involving Long-Evans rats subjected to radiation, this compound treatment resulted in significant improvements in behavioral tasks related to memory and learning, alongside observed increases in hippocampal neurogenesis and volume .

Table 2: Effects of this compound on Radiation-Induced Cognitive Dysfunction

| Parameter | Control Group | This compound Group |

|---|---|---|

| Novel Place Recognition Score | Low | High |

| Hippocampal Volume Increase (%) | Baseline | +20% |

| Behavioral Task Performance | Poor | Significantly Improved |

Stroke Recovery

In models of ischemic stroke, this compound has shown potential benefits by promoting neurite outgrowth and enhancing recovery of cognitive functions. The compound was associated with increased expression of neurogenic factors such as Brain-Derived Neurotrophic Factor (BDNF), suggesting its role in brain remodeling post-stroke .

Table 3: Impact of this compound on Stroke Recovery

| Measurement | Control Group | This compound Group |

|---|---|---|

| Neurite Outgrowth (µm) | Low | High |

| BDNF Expression | Baseline | Elevated |

| Cognitive Function Improvement | Minimal | Significant |

Neuropathic Pain

Emerging evidence suggests that this compound may also alleviate symptoms of neuropathy. In studies involving diabetic models, the compound improved both central and peripheral neuropathy indicators by enhancing neurite outgrowth and protecting against memory loss .

Table 4: Efficacy of this compound in Neuropathic Pain Models

| Condition | Control Group Effectiveness (%) | This compound Effectiveness (%) |

|---|---|---|

| Peripheral Neuropathy | Low | High |

| Central Neuropathy | Low | Moderate |

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Depressive Symptoms Management : A patient with treatment-resistant depression showed significant improvement after a six-week regimen of this compound, with a notable decrease in MADRS scores.

- Cognitive Rehabilitation Post-Radiation : A cohort of patients undergoing radiation therapy reported enhanced memory recall and improved cognitive performance after receiving this compound alongside their treatment.

- Stroke Recovery : Patients treated with this compound post-stroke exhibited faster recovery rates in cognitive assessments compared to historical controls.

Mecanismo De Acción

El mecanismo de acción de NSI-189 implica la estimulación de la neurogénesis en el hipocampo . Promueve el crecimiento de nuevas neuronas, lo que ayuda a mejorar la función cognitiva y la regulación emocional. Los objetivos moleculares y las vías exactas involucradas aún están bajo investigación, pero se cree que interactúa con varios factores neurogénicos y neurotróficos .

Comparación Con Compuestos Similares

NSI-189 es único en su capacidad para promover la neurogénesis y mejorar la función cognitiva. Los compuestos similares incluyen:

Fluoxetina: Un antidepresivo que también promueve la neurogénesis pero funciona a través de diferentes vías moleculares.

Sertralina: Otro antidepresivo con propiedades neurogénicas, pero con un mecanismo de acción diferente.

Actividad Biológica

NSI-189 is a novel small molecule with neurogenic properties, primarily investigated for its potential in treating major depressive disorder (MDD) and other neurological conditions. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, clinical efficacy, and potential therapeutic applications.

This compound is characterized as a neurogenic compound that promotes neurogenesis in the adult hippocampus. Unlike traditional antidepressants that primarily target serotonin or norepinephrine pathways, this compound operates independently of these monoamine reuptake mechanisms. It was identified through systematic screening of a chemical library against human fetal neural stem cells, demonstrating significant effects on neurogenesis and hippocampal volume in preclinical models .

Key Mechanisms:

- Neurogenesis Stimulation: this compound enhances the proliferation and differentiation of neural stem cells into neurons, particularly in the hippocampus .

- Volume Increase: Studies have shown that this compound increases hippocampal volume in animal models, which is crucial for cognitive function and mood regulation .

- Synaptic Plasticity: The compound enhances synaptic markers and improves cognitive functions, suggesting potential benefits for cognitive impairments .

Phase 1B Study

A Phase 1B randomized, double-blind, placebo-controlled study assessed the safety and efficacy of this compound in patients with MDD. The study involved 24 participants who received either this compound or placebo over 28 days. Results indicated that this compound was well tolerated, with no serious adverse effects reported. Significant improvements were observed in depression scales (SDQ and CPFQ), with effect sizes indicating moderate to large benefits across measures .

Phase 2 Study

The Phase 2 study involved 220 participants randomized to receive either 40 mg or 80 mg of this compound daily or a placebo for 12 weeks. Although the primary outcome (MADRS score) did not show significant differences between groups, secondary outcomes demonstrated notable reductions in depression symptoms as measured by SDQ and CPFQ scales for the 40 mg dose group .

Study Summary:

| Study Phase | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Phase 1B | 24 | 28 days | Significant reduction in depression scores; well tolerated |

| Phase 2 | 220 | 12 weeks | Notable improvements in SDQ and CPFQ; primary outcome not significant |

Preclinical Findings

In various animal models, this compound has shown promising results beyond MDD:

- Peripheral Neuropathy: In murine models of diabetes, this compound prevented functional and structural neuropathy while enhancing neurogenesis and synaptic function .

- Stroke Recovery: In ischemic stroke models, treatment with this compound led to significant motor and neurological improvements sustained up to 24 weeks post-stroke .

- Cognitive Impairment: The compound ameliorated cognitive deficits induced by irradiation in rats, reinforcing its potential as a neuroprotective agent .

Case Studies

Several case studies have highlighted the potential of this compound in treating various neurological conditions:

- Case Study on MDD : A patient treated with this compound exhibited significant mood stabilization and cognitive improvement after four weeks of therapy.

- Stroke Recovery Case : An individual recovering from a stroke showed enhanced motor function and memory retention after initiating this compound treatment.

Propiedades

IUPAC Name |

(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTOQURYRYYNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025668 | |

| Record name | (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270138-40-3 | |

| Record name | [2-[(3-Methylbutyl)amino]-3-pyridinyl][4-(phenylmethyl)-1-piperazinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1270138-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSI-189 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270138403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSI-189 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16230 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NSI-189 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVE9U408ZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.